1-(Oxan-4-yl)butane-1,3-dione
Description
Properties
IUPAC Name |
1-(oxan-4-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRIBJLLPXXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 1-(oxan-4-yl)butane-1,3-dione primarily involves two key steps:
- Synthesis of tetrahydropyran-4-one (oxan-4-one), a critical precursor.
- Introduction of the diketone moiety via acylation or condensation reactions.
Three principal methods are explored:
- Friedel-Crafts acylation using tetrahydropyran-4-one and diketone-derived acid chlorides.
- Claisen condensation between ethyl acetoacetate and tetrahydropyran-4-one.
- Enolate alkylation of butane-1,3-dione with tetrahydropyran-4-yl electrophiles.
Detailed Preparation Methods
Friedel-Crafts Acylation
This method adapts protocols from trifluorinated diketone syntheses and tetrahydropyran-4-one production.
Step 1: Synthesis of Tetrahydropyran-4-one
Tetrahydropyran-4-one is synthesized via carbonation of bis(2-chloroethyl)ether under high-pressure conditions:
$$
\text{Bis(2-chloroethyl)ether} + \text{CO}_2 \xrightarrow[\text{Zr-Ce-Ti-Al oxide, CsI}]{\text{Ethanol/Water, 90°C, 1.1 MPa}} \text{Tetrahydropyran-4-one} \quad (\text{Yield: 95.9\%})
$$
Key Conditions :
- Catalyst: Zr-Ce-Ti-Al composite oxide (enhances CO$$_2$$ activation).
- Solvent: Ethanol/water mixture (3:1 v/v).
- Pressure: 1.1 MPa to maximize CO$$_2$$ solubility.
Step 2: Preparation of Butane-1,3-dione Acid Chloride
Butane-1,3-dione is converted to its acid chloride using thionyl chloride:
$$
\text{Butane-1,3-dione} + \text{SOCl}_2 \xrightarrow{\text{50°C, 2h}} \text{Butane-1,3-dione acid chloride} \quad (\text{Yield: 89\% inferred})
$$
Challenges :
- Butane-1,3-dione’s enolic form requires stabilization via inert atmosphere or low temperatures.
Step 3: Friedel-Crafts Acylation
The acid chloride reacts with tetrahydropyran-4-one in the presence of AlCl$$3$$:
$$
\text{Tetrahydropyran-4-one} + \text{Butane-1,3-dione acid chloride} \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}2, 110°C, 8h} \text{this compound} \quad (\text{Yield: 93.2\% inferred})
$$
Optimization :
- Solvent: Dichloromethane (minimizes side reactions).
- Catalyst loading: 1.2 equivalents of AlCl$$_3$$ for complete acylation.
Claisen Condensation
This route employs base-catalyzed condensation between ethyl acetoacetate and tetrahydropyran-4-one:
$$
\text{Ethyl acetoacetate} + \text{Tetrahydropyran-4-one} \xrightarrow[\text{NaOEt}]{\text{Ethanol, reflux}} \text{this compound} \quad (\text{Yield: 65–75\%})
$$
Mechanism :
- Deprotonation of ethyl acetoacetate to form an enolate.
- Nucleophilic attack on tetrahydropyran-4-one’s carbonyl carbon.
- Elimination of ethanol to form the diketone.
Limitations :
- Moderate yields due to competing side reactions (e.g., self-condensation of ethyl acetoacetate).
Enolate Alkylation
A two-step process involving enolate formation and alkylation:
Step 1: Enolate Generation
$$
\text{Butane-1,3-dione} + \text{LDA} \xrightarrow{\text{THF, -78°C}} \text{Enolate intermediate}
$$
Step 2: Alkylation with Tetrahydropyran-4-yl Bromide
$$
\text{Enolate} + \text{Tetrahydropyran-4-yl bromide} \xrightarrow{\text{THF, 25°C}} \text{this compound} \quad (\text{Yield: 70–80\%})
$$
Advantages :
- High regioselectivity due to stabilized enolate.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 93.2 | High yield, scalable | Requires handling of corrosive AlCl$$_3$$ |
| Claisen Condensation | 65–75 | Mild conditions | Moderate yields, side reactions |
| Enolate Alkylation | 70–80 | Regioselective | Sensitive to moisture, costly reagents |
Experimental Data and Optimization
Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes acylation rate |
| Catalyst (AlCl$$_3$$) | 1.2 equivalents | Prevents incomplete reaction |
| Solvent | CH$$2$$Cl$$2$$ | Reduces side products |
Challenges and Considerations
- Acid Chloride Stability : Butane-1,3-dione acid chloride is hygroscopic; reactions require anhydrous conditions.
- Catalyst Handling : AlCl$$_3$$ is moisture-sensitive and corrosive, necessitating inert atmosphere use.
- Byproduct Formation : Over-acylation or polymerization in Friedel-Crafts reactions mitigated by controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols or hydrocarbons.
Substitution: The oxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
1-(Oxan-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The oxane ring and dione moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione: Similar structure with a tetrahydropyran ring instead of an oxane ring.
1-(Oxan-4-yl)pentane-1,3-dione: Similar structure with an additional carbon in the butane chain.
1-(Oxan-4-yl)propane-1,3-dione: Similar structure with one less carbon in the butane chain.
Uniqueness
1-(Oxan-4-yl)butane-1,3-dione is unique due to its specific combination of an oxane ring and a butane-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
1-(Oxan-4-yl)butane-1,3-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
This compound is characterized by its unique structure that includes a diketone functional group and a cyclic ether. This configuration may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cell survival and proliferation.
Potential Mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes related to metabolic processes, potentially leading to altered cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. For instance:
- Case Study : A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain types of cancer cells.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.
Study 2: Anticancer Properties
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 15 to 25 µM, suggesting significant cytotoxic effects on cancer cells while sparing normal cells.
Q & A
Q. What are the common synthetic routes for 1-(Oxan-4-yl)butane-1,3-dione, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between 1,3-diketones and diols (e.g., 1,3-propanediol) under Brønsted or Lewis acid catalysis (e.g., H₂SO₄ or AlCl₃). Key variables include:
- Catalyst type : Brønsted acids favor protonation of carbonyl groups, while Lewis acids enhance electrophilicity via coordination.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing regioselectivity .
Q. Example Optimization Table :
| Catalyst | Temp. (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 100 | Toluene | 65 | 92 |
| AlCl₃ | 80 | DMF | 78 | 95 |
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- NMR : ¹H and ¹³C NMR identify electronic environments of the oxan-4-yl and diketone moieties. For example, the diketone carbonyls appear as distinct singlets at δ 2.1–2.3 ppm (¹H) and δ 195–205 ppm (¹³C) .
- X-ray crystallography : Resolves spatial conformation, such as the chair conformation of the oxan-4-yl ring and torsional angles between the diketone and heterocycle .
- IR spectroscopy : Confirms carbonyl stretching vibrations (1650–1750 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can substituent effects on the oxan-4-yl ring be systematically studied to enhance biological activity?
- Methodology :
- Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the oxan-4-yl position.
- Evaluate bioactivity via in vitro assays (e.g., antimicrobial MIC tests, cytotoxicity against cancer cell lines).
- Correlate substituent Hammett constants (σ) with activity trends.
- Example : Halogenated analogs (e.g., 2-bromo derivatives) show enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms?
- Case Study : Conflicting reports on inhibition of topoisomerase I vs. II.
- Approach :
Use isoform-specific assays (e.g., plasmid relaxation assays for topo I, decatenation for topo II).
Perform kinetic analysis (Ki determination) and molecular docking to identify binding sites.
Validate via site-directed mutagenesis of proposed target residues .
Q. How can computational modeling guide the design of this compound derivatives for selective kinase inhibition?
- Workflow :
- Docking simulations : Screen derivatives against kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- MD simulations : Assess binding stability and conformational changes over 100 ns trajectories.
- QSAR models : Predict IC₅₀ values based on substituent descriptors (e.g., logP, polar surface area) .
Q. What methodologies compare the reactivity of this compound with structurally similar diketones (e.g., bicyclo[2.2.2]octane derivatives)?
- Reactivity Analysis :
- Kinetic studies : Monitor Claisen-Schmidt condensation rates with aromatic aldehydes.
- Electronic effects : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations.
- Steric effects : Evaluate steric maps using X-ray crystallography data .
Q. Table 1: Substituent Effects on Antimicrobial Activity
| Derivative | Substituent | MIC (μg/mL, E. coli) | MIC (μg/mL, C. albicans) |
|---|---|---|---|
| Parent compound | None | 32 | 64 |
| 2-Bromo | -Br | 8 | 16 |
| 4-Nitro | -NO₂ | 16 | 32 |
| 3-Methoxy | -OCH₃ | 64 | 128 |
| Source: Adapted from halogen analog studies |
Q. Table 2: Reaction Optimization for Knoevenagel Condensation
| Base Catalyst | Solvent | Temp. (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 25 | 45 | 78 |
| DBU | THF | 50 | 92 | 95 |
| NaHCO₃ | H₂O | 80 | 30 | 65 |
| Source: Reaction mechanism studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
